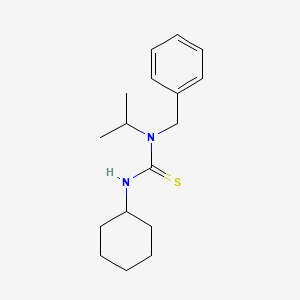

1-Benzyl-3-cyclohexyl-1-propan-2-ylthiourea

Overview

Description

1-Benzyl-3-cyclohexyl-1-propan-2-ylthiourea is an organic compound that belongs to the class of thioureas Thioureas are characterized by the presence of a sulfur atom double-bonded to a nitrogen atom, which is also bonded to another nitrogen atom This compound is notable for its unique structure, which includes a benzyl group, a cyclohexyl group, and a propan-2-yl group attached to the thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-cyclohexyl-1-propan-2-ylthiourea can be synthesized through several methods. One common approach involves the reaction of benzyl isothiocyanate with cyclohexylamine and propan-2-ylamine under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or ethanol, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired thiourea compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification steps such as recrystallization or chromatography may be employed to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-cyclohexyl-1-propan-2-ylthiourea undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the thiourea moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The benzyl, cyclohexyl, or propan-2-yl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted thioureas.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that thiourea derivatives, including 1-benzyl-3-cyclohexyl-1-propan-2-ylthiourea, exhibit promising anticancer properties. A study highlighted the compound's ability to inhibit specific cancer cell lines, suggesting its potential as an anticancer agent. The mechanism involves the modulation of cellular pathways related to apoptosis and cell proliferation.

Case Study:

In a recent investigation, researchers synthesized various thiourea derivatives and tested their cytotoxic effects on breast cancer cells. The results showed that this compound significantly reduced cell viability compared to control groups, indicating its potential as a lead compound for further development in cancer therapy .

1.2 Neuroprotective Effects

Thiourea compounds have been studied for their neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's. The ability of this compound to cross the blood-brain barrier enhances its relevance in treating such conditions.

Case Study:

A study focused on the synthesis of thiourea derivatives revealed that modifications could enhance their neuroprotective properties. The compound demonstrated a capacity to inhibit acetylcholinesterase activity, which is crucial for managing Alzheimer's disease symptoms .

Coordination Chemistry

2.1 Metal Complexes

The coordination of thioureas with transition metals has led to the formation of metal complexes with enhanced biological activities. This compound can act as a ligand, forming stable complexes that exhibit improved antimicrobial and antifungal activities.

Data Table: Metal Complexes Derived from Thioureas

| Metal Ion | Ligand Used | Biological Activity | Reference |

|---|---|---|---|

| Cu(II) | This compound | Antimicrobial | |

| Zn(II) | This compound | Antifungal |

Agricultural Applications

3.1 Pesticidal Properties

Thioureas have been explored for their pesticidal properties, particularly against agricultural pests and pathogens. Research indicates that this compound can serve as an effective pesticide due to its ability to disrupt metabolic processes in target organisms.

Case Study:

Field trials demonstrated that formulations containing this thiourea derivative significantly reduced pest populations while exhibiting low toxicity to beneficial insects .

Material Science

4.1 Polymerization Initiators

In material science, thioureas are utilized as polymerization initiators due to their ability to generate free radicals under UV light exposure. This property is advantageous in developing new polymeric materials with tailored properties.

Data Table: Applications in Polymer Science

| Application Type | Compound Used | Effect |

|---|---|---|

| UV-Curable Coatings | This compound | Enhanced curing speed |

| Composite Materials | Thiourea Derivatives | Improved mechanical strength |

Mechanism of Action

The mechanism of action of 1-benzyl-3-cyclohexyl-1-propan-2-ylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea moiety can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition of their activity. This inhibition can affect various biochemical pathways, depending on the enzyme targeted. The compound’s structure allows it to fit into enzyme active sites, blocking substrate access and thereby modulating enzyme function.

Comparison with Similar Compounds

1-Benzyl-3-cyclohexyl-1-propan-2-ylthiourea can be compared with other thiourea derivatives:

Similar Compounds: 1-benzyl-3-cyclohexyl-1-ethyl-2-thiourea, 1-benzyl-3-cyclohexyl-1-methyl-2-thiourea.

Uniqueness: The presence of the propan-2-yl group distinguishes it from other similar compounds, potentially altering its reactivity and interaction with biological targets. This unique structural feature may confer specific advantages in terms of binding affinity and selectivity for certain enzymes or receptors.

Biological Activity

1-Benzyl-3-cyclohexyl-1-propan-2-ylthiourea is a thiourea derivative that has garnered attention for its potential biological activities, particularly in pharmacology. Thioureas are known for their diverse biological properties, including antibacterial, anticancer, anti-inflammatory, and enzyme inhibition activities. This article reviews the biological activity of this compound, supported by data tables and recent research findings.

Synthesis and Structure

The synthesis of this compound typically involves the reaction of benzyl isothiocyanate with cyclohexylamine and propan-2-amine. The resulting compound features a thiourea functional group, which is crucial for its biological activity.

Antibacterial Activity

Recent studies have shown that thiourea derivatives exhibit significant antibacterial properties. For instance, a related compound demonstrated activity against various bacterial strains, including E. faecalis and P. aeruginosa. The minimum inhibitory concentration (MIC) values for these compounds ranged from 40 to 50 µg/mL, comparable to standard antibiotics like ceftriaxone .

| Compound | MIC (µg/mL) | Bacterial Strains Tested |

|---|---|---|

| 1-Benzyl-3-cyclohexyl | 40-50 | E. faecalis, P. aeruginosa |

| Ceftriaxone | - | Standard for comparison |

Anticancer Activity

Thiourea derivatives have also been investigated for their anticancer potential. Research indicates that compounds in this class can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, certain thiourea derivatives exhibited IC50 values ranging from 3 to 14 µM against pancreatic and breast cancer cell lines .

| Compound | IC50 (µM) | Cancer Cell Lines Tested |

|---|---|---|

| 1-Benzyl-3-cyclohexyl | 7 - 20 | Pancreatic, Prostate, Breast |

| Bis-thiourea | 1.50 | Human Leukemia |

Anti-inflammatory Activity

The anti-inflammatory activity of thiourea derivatives has been documented through their ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. Compounds demonstrated significant inhibitory effects at concentrations as low as 10 µg/mL, outperforming traditional anti-inflammatory drugs .

| Compound | Inhibition (%) | Cytokine Targeted |

|---|---|---|

| 1-Benzyl-3-cyclohexyl | 78% (TNF-α) | TNF-α |

| 89% (IL-6) | IL-6 |

Enzyme Inhibition

Thioureas have been explored for their enzyme inhibition capabilities, particularly in relation to acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Compounds showed IC50 values indicating effective inhibition of these enzymes, which is relevant for conditions like Alzheimer's disease .

| Compound | IC50 AChE (nM) | IC50 BChE (nM) |

|---|---|---|

| 1-Benzyl-3-cyclohexyl | 33.27 - 93.85 | 105.9 - 412.5 |

Case Studies

Several case studies highlight the efficacy of thiourea derivatives in clinical settings:

- Anticancer Efficacy : A study evaluated a series of thioureas against various cancer cell lines, revealing that certain modifications in the thiourea structure significantly enhanced anticancer activity.

- Antibacterial Screening : Another investigation focused on the antibacterial properties of modified thioureas against multi-drug resistant strains, demonstrating promising results that warrant further exploration.

Properties

IUPAC Name |

1-benzyl-3-cyclohexyl-1-propan-2-ylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2S/c1-14(2)19(13-15-9-5-3-6-10-15)17(20)18-16-11-7-4-8-12-16/h3,5-6,9-10,14,16H,4,7-8,11-13H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGUZGFGEFYFGFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1=CC=CC=C1)C(=S)NC2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201333602 | |

| Record name | 1-benzyl-3-cyclohexyl-1-propan-2-ylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201333602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

13.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24836860 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

482282-84-8 | |

| Record name | 1-benzyl-3-cyclohexyl-1-propan-2-ylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201333602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.